molecular formula C19H13NO B3049078 9H-carbazol-3-yl(phenyl)methanone CAS No. 19264-66-5

9H-carbazol-3-yl(phenyl)methanone

Cat. No.: B3049078
CAS No.: 19264-66-5
M. Wt: 271.3 g/mol
InChI Key: KRVWAQOVNROOGA-UHFFFAOYSA-N
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Description

9H-carbazol-3-yl(phenyl)methanone: is an organic compound with the molecular formula C19H13NO. It is a derivative of carbazole, a tricyclic aromatic compound, and features a phenyl group attached to the methanone moiety. This compound is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazol-3-yl(phenyl)methanone typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of carbazole attacks the carbonyl carbon of benzoyl chloride, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-carbazol-3-yl(phenyl)methanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 9H-carbazol-3-yl(phenyl)methanone is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific optical and electronic properties .

Biology: In biological research, this compound is utilized as a fluorescent probe due to its strong fluorescence properties. It is employed in imaging techniques to study cellular processes and molecular interactions .

Medicine: Its ability to interact with biological molecules makes it a valuable tool in drug discovery .

Industry: Industrially, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9H-carbazol-3-yl(phenyl)methanone involves its interaction with specific molecular targets. In optoelectronic applications, the compound functions as a charge-transport material, facilitating the movement of electrons and holes within the device. This is achieved through its conjugated π-electron system, which allows for efficient charge transfer .

In biological applications, the compound’s fluorescence properties are utilized to label and track molecules within cells. The interaction with biological targets is primarily based on non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

    4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound features two carbazole units linked by a biphenyl moiety.

    4-(9H-carbazol-9-yl)phenylboronic acid: This compound contains a boronic acid group attached to the carbazole unit.

Uniqueness: 9H-carbazol-3-yl(phenyl)methanone stands out due to its specific combination of carbazole and phenyl groups, which imparts unique optical and electronic properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .

Properties

IUPAC Name

9H-carbazol-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19(13-6-2-1-3-7-13)14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVWAQOVNROOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386166
Record name 9H-carbazol-3-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-66-5
Record name 9H-carbazol-3-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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